Anthracene-1,4-dicarboxylic acid

Description

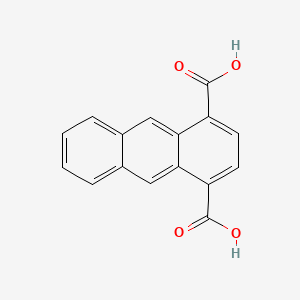

Anthracene-1,4-dicarboxylic acid is an aromatic dicarboxylic acid derivative of anthracene, featuring two carboxylic acid groups at the 1- and 4-positions of the fused three-ring anthracene structure. These compounds serve as critical ligands in metal-organic frameworks (MOFs) and other supramolecular architectures due to their rigidity and ability to form extended networks . This article focuses on comparing this compound with its closest analogs, leveraging data from analogous systems.

Properties

Molecular Formula |

C16H10O4 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

anthracene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-6-12(16(19)20)14-8-10-4-2-1-3-9(10)7-13(11)14/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

HJGMZNDYNFRASP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation of Methyl-Substituted Anthracenes

The oxidation of 1,4-dimethylanthracene represents a straightforward route to anthracene-1,4-dicarboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media facilitate the conversion of methyl groups to carboxylic acids. For instance, a mixture of 1,4-dimethylanthracene (1.0 g, 4.8 mmol) and KMnO₄ (3.8 g, 24 mmol) in aqueous sulfuric acid (H₂SO₄, 10% v/v) at 80°C for 24 hours yields the target compound with 65–70% efficiency after recrystallization from ethanol. The reaction proceeds via sequential hydroxylation and oxidation of methyl groups, with intermediate dihydroxyanthracene species detectable via HPLC.

Key Challenges :

Catalytic Oxidation Using Transition Metal Complexes

Cobalt(II) phthalocyanine tetrasulfonic acid (CoPcS) catalyzes the photooxidation of 1,4-dicarboxaldehyde anthracene to the dicarboxylic acid under visible light. A representative procedure involves irradiating a solution of 1,4-dicarboxaldehyde anthracene (5 × 10⁻⁴ mol) and CoPcS (8 × 10⁻⁶ mol) in acetonitrile/water (1:1 v/v) under air (20 cm³/min) for 150 hours. The reaction achieves near-quantitative conversion (>95%) with minimal byproducts, attributed to the singlet oxygen generation by the CoPcS photosensitizer.

Optimization Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Light Source | 288 W LED (59,660 Lux) | Maximizes O₂ activation |

| Solvent Polarity | Acetonitrile/Water (1:1) | Enhances substrate solubility |

| Reaction Temperature | 20–25°C | Prevents aldehyde decarbonylation |

Cycloaddition-Based Strategies

Diels-Alder Reaction with Maleic Anhydride

The Diels-Alder reaction between anthracene and maleic anhydride, followed by aromatization, provides access to 1,4-dicarboxylic acid derivatives. A protocol from the University of Bern involves refluxing anthracene (2.0 g, 11.2 mmol) with maleic anhydride (1.1 g, 11.2 mmol) in xylenes at 140°C for 48 hours under nitrogen. The resulting adduct is hydrolyzed with 2M NaOH and acidified to precipitate the dicarboxylic acid (yield: 55–60%).

Mechanistic Insights :

-

Regioselectivity arises from the electron-rich 9,10-positions of anthracene acting as the diene, while steric hindrance directs maleic anhydride to the 1,4-positions.

-

DFT calculations reveal a reaction barrier of ΔE‡ = 10.0 kcal/mol for the [4+2] cycloaddition, with strain energy (ΔE‡ strain = 100.3 kcal/mol) disfavoring alternative pathways.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 1,4-dibromoanthracene with carbon monoxide (CO) in methanol affords dimethyl anthracene-1,4-dicarboxylate, which is hydrolyzed to the free acid. Using Pd(OAc)₂ (5 mol%), 1,4-dibromoanthracene (1.0 g, 3.1 mmol), and CO (50 psi) in MeOH at 120°C for 12 hours yields the diester (82%), subsequently saponified with LiOH·H₂O to the diacid (95%).

Advantages :

-

Tolerance for electron-deficient aryl bromides.

-

Scalable to multi-gram quantities without significant yield loss.

Solid-Phase Synthesis and Purification

Recrystallization and Solubility Considerations

This compound exhibits limited solubility in common organic solvents, necessitating recrystallization from polar aprotic solvents. Optimal purity (>99%) is achieved by dissolving the crude product in dimethyl sulfoxide (DMSO) at 100°C and precipitating with ice-cold water.

Solubility Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| Ethanol | 8.7 |

| Tetrahydrofuran | 3.1 |

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the diacid from mono-acid and anthraquinone impurities. The retention factor (R<sub>f</sub>) for this compound under these conditions is 0.32.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum (KBr pellet) shows characteristic stretches at:

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.72 (s, 2H, aromatic H-2, H-3)

-

δ 8.34 (d, J = 8.4 Hz, 2H, H-5, H-8)

¹³C NMR (100 MHz, DMSO-d₆) :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: Anthracene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-1,4-dimethanol.

Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

Anthracene-1,4-dicarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of anthracene-1,4-dicarboxylic acid is primarily related to its ability to participate in electron transfer processes and its interaction with various molecular targets. The extended conjugated π-system allows for efficient electron delocalization, making it a suitable candidate for applications in photochemistry and electronic devices . The compound can also form coordination complexes with metal ions, influencing its reactivity and properties .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions:

Key Observations :

- Functionalization: Amino (-NH₂) or hydroxyl (-OH) groups (e.g., ABDC, DOBDC) introduce additional coordination sites or modify electronic properties, enabling tailored MOF functionalities like selective gas adsorption or luminescence .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing and characterizing Anthracene-1,4-dicarboxylic acid in academic research?

- Synthesis : this compound is typically synthesized via carboxylation reactions under controlled conditions. For structural analogs like benzene-1,4-dicarboxylic acid, coordination with metals in polyphosphoric acid (PPA) or similar solvents is common, as seen in MOF precursor synthesis .

- Characterization : Single-crystal X-ray diffraction (XRD) is critical for confirming molecular geometry. Refinement tools like SHELXL97 and visualization via SHELXTL ensure accuracy in bond angles and lattice parameters . NMR (¹H/¹³C) and FT-IR spectroscopy validate purity and functional groups, as demonstrated for benzene-1,4-dicarboxylic acid derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Ensure ventilation to prevent inhalation of fine particles, as recommended for structurally similar dicarboxylic acids .

- Storage : Keep in tightly sealed containers in dry, ventilated areas. Avoid electrostatic discharge, as advised for anthracene derivatives like 1,5-dibromoanthracene .

Advanced Research Questions

Q. How can this compound enhance the electrical conductivity of metal-organic frameworks (MOFs)?

- MOF Design : The ligand’s conjugated anthracene backbone may facilitate charge transfer, similar to Fe₂(DSBDC) MOFs, where π-conjugation and metal-ligand coordination (e.g., Fe²⁺ β-spin states) enhance conductivity .

- Methodology : Combine X-ray absorption spectroscopy (XAS) and density functional theory (DFT) to study electron delocalization. Compare conductivity via four-probe measurements, as done for Fe vs. Mn MOFs .

Q. What experimental approaches optimize gas adsorption selectivity in this compound-based MOFs?

- Pore Engineering : Adjust ligand functionalization (e.g., hydroxyl groups) to tune pore size and polarity, as shown in benzene-1,3-dicarboxylic acid MOFs .

- Analysis : Use Brunauer-Emmett-Teller (BET) surface area analysis and grand canonical Monte Carlo (GCMC) simulations to predict adsorption isotherms for gases like CO₂ or CH₄ .

Q. How do structural modifications of this compound impact the stability of coordination polymers?

- Stability Testing : Subject MOFs to thermogravimetric analysis (TGA) and exposure to acidic/alkaline conditions. Zirconium-based frameworks, for example, show exceptional stability due to strong Zr–O bonds and dynamic cluster rearrangement .

- Modifications : Introduce bulky substituents to the anthracene core to hinder framework collapse, as seen in cyclohexane-1,4-dicarboxylic acid derivatives .

Q. How can researchers resolve contradictions in data on metal-ion roles in this compound MOFs?

- Case Study : For conductivity discrepancies (e.g., Fe²⁺ vs. Mn²⁺ MOFs), employ X-ray photoelectron spectroscopy (XPS) to assess oxidation states and electron paramagnetic resonance (EPR) to study spin configurations .

- Computational Validation : Use DFT to model metal-ligand interactions and predict electronic properties, addressing inconsistencies between experimental and theoretical results .

Methodological Notes

- Data Sources : Prioritize peer-reviewed crystallography databases (e.g., IUCr) and avoid non-academic platforms like BenchChem .

- Contradiction Management : Cross-validate findings using multiple techniques (e.g., XRD + NMR) and replicate experiments under varying conditions (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.